molecular formula C8H11AsO3 B14489840 Phenethylarsonic acid CAS No. 64102-49-4

Phenethylarsonic acid

Cat. No.: B14489840
CAS No.: 64102-49-4
M. Wt: 230.09 g/mol
InChI Key: PYQYVYDKSFTSGP-UHFFFAOYSA-N
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Description

Phenethylarsonic acid (C₆H₅CH₂CH₂AsO₃H₂) is an organoarsenic compound characterized by a phenethyl group (benzene ring with an ethyl chain) bonded to an arsonic acid group (-AsO₃H₂).

Properties

CAS No.

64102-49-4

Molecular Formula

C8H11AsO3

Molecular Weight

230.09 g/mol

IUPAC Name

2-phenylethylarsonic acid

InChI

InChI=1S/C8H11AsO3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11,12)

InChI Key

PYQYVYDKSFTSGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Phenethylarsonic acid can be synthesized through several routes. One common method involves the reaction of phenyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst. The reaction proceeds as follows:

C6H5N2++NaAsO3H2C6H5AsO3H2+Na++N2C_6H_5N_2^+ + NaAsO_3H_2 \rightarrow C_6H_5AsO_3H_2 + Na^+ + N_2 C6​H5​N2+​+NaAsO3​H2​→C6​H5​AsO3​H2​+Na++N2​

This method was first described by Michaelis and Loenser . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Phenethylarsonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsenic acid derivatives.

    Reduction: Reduction reactions can convert it to arsenic trihydride derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Scientific Research Applications

Phenethylarsonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenethylarsonic acid involves its interaction with cellular components, particularly enzymes and proteins containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in these groups, disrupting their normal function. This can lead to the inhibition of essential metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Phenethylarsonic acid belongs to the arylarsonic acid family, which includes derivatives with diverse substituents affecting physicochemical properties:

  • Phenylarsonic acid (C₆H₅AsO₃H₂) : Lacks the ethyl chain, resulting in higher polarity and lower lipophilicity.
  • 4-Hydroxyphenylarsonic acid (HO-C₆H₄-AsO₃H₂) : A hydroxyl group at the para position increases acidity (pKa ~3.5) and water solubility .
  • Arsanilic acid (NH₂-C₆H₄-AsO₃H₂): An amino group at the para position enhances reactivity in biochemical contexts, such as enzyme inhibition .
  • p-Nitrophenylarsonic acid (NO₂-C₆H₄-AsO₃H₂): The nitro group electron-withdrawing effect reduces solubility in aqueous media compared to phenylarsonic acid .

Physicochemical Properties

Table 1 summarizes key properties of selected arylarsonic acids:

Compound Molecular Formula Solubility in Water (g/100 mL) Melting Point (°C) Key Applications
This compound C₈H₁₀AsO₃ Low (inferred) Not reported Research reagent, potential precursor in organic synthesis
Phenylarsonic acid C₆H₇AsO₃ 12.5 (20°C) 158 (softens) Historical use in dyestuffs, veterinary medicine
4-Hydroxyphenylarsonic acid C₆H₇AsO₄ 25.3 (25°C) 220 (decomposes) Chelating agent, analytical chemistry
Arsanilic acid C₆H₈AsNO₃ 1.2 (20°C) 232 Growth promoter in poultry (phased out due to toxicity)
p-Nitrophenylarsonic acid C₆H₆AsNO₅ 0.8 (25°C) 300 Oxidizing agent in chemical reactions

Research Findings and Industrial Relevance

Solubility and Reactivity

  • Substituents critically influence solubility. Hydroxyl groups (e.g., 4-Hydroxyphenylarsonic acid) enhance water solubility, while nitro groups reduce it .
  • The ethyl chain in this compound likely improves solubility in organic solvents, making it useful in organometallic synthesis.

Environmental and Regulatory Considerations

  • Arylarsonic acids persist in the environment, with degradation releasing toxic inorganic arsenic. Regulatory agencies (e.g., EPA) restrict their use in agriculture and industry .

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